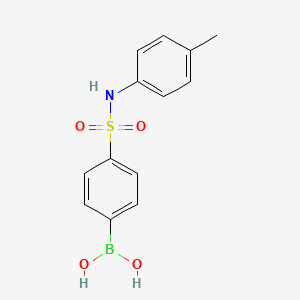

N-p-Tolyl 4-boronobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-methylphenyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJGYRYMFMLJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657310 | |

| Record name | {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-88-3 | |

| Record name | {4-[(4-Methylphenyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-p-Tolyl 4-boronobenzenesulfonamide

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust, field-proven protocol. The guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating and reproducible workflow. We will explore a reliable two-step synthetic pathway, followed by an in-depth analysis using modern spectroscopic and chromatographic techniques. The unique structural combination of an aryl sulfonamide and a boronic acid moiety presents intriguing possibilities for designing novel therapeutic agents, particularly as enzyme inhibitors.[1][2][3]

Introduction: The Convergence of Sulfonamides and Boronic Acids

The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. Aryl sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the basis of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] Their ability to act as transition-state analogs and engage in key hydrogen bonding interactions makes them highly effective pharmacophores.

Concurrently, the incorporation of boronic acids into drug candidates has gained immense traction, culminating in FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.[3] The boron atom's unique electronic properties—specifically its empty p-orbital—allow it to form reversible covalent bonds with nucleophilic residues (such as serine or threonine) in enzyme active sites, leading to potent and often highly specific inhibition.[1][3]

This compound represents a quintessential example of this synergistic design strategy. It merges the established bioactivity of the N-aryl sulfonamide scaffold with the versatile reactivity of a boronic acid. Such molecules are prime candidates for screening as inhibitors of enzymes like β-lactamases and proteases, where both functionalities can play a critical role in binding and mechanism of action.[1][2] This guide provides the foundational chemistry required to synthesize and validate this valuable molecular probe.

Synthetic Strategy and Rationale

The synthesis of this compound is most reliably achieved through a two-step sequence. This approach ensures high yields and simplifies purification by addressing the synthesis of the stable sulfonamide bond first, followed by the introduction of the more sensitive boronic acid moiety.

Overall Synthetic Pathway:

Caption: Two-step synthesis of the target compound.

This strategy is superior to a one-pot, three-component coupling for a guide of this nature because it isolates potential points of failure, making troubleshooting more straightforward. The intermediate, N-p-Tolyl 4-bromobenzenesulfonamide, is a stable, crystalline solid that can be easily purified and fully characterized before proceeding to the more complex palladium-catalyzed borylation step.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of N-p-Tolyl 4-bromobenzenesulfonamide

This reaction forms the core sulfonamide linkage through the nucleophilic attack of an amine on a sulfonyl chloride.

Caption: General experimental workflow for synthesis and analysis.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | 255.50 | 2.56 g | 10.0 |

| p-Toluidine | 107.15 | 1.07 g | 10.0 |

| Pyridine | 79.10 | 1.2 mL | 15.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1M Hydrochloric Acid (HCl) | - | 30 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add pyridine (1.2 mL, 15.0 mmol), followed by the portion-wise addition of 4-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield N-p-Tolyl 4-bromobenzenesulfonamide as a white crystalline solid.

Rationale:

-

Pyridine: Acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. It can also serve as a nucleophilic catalyst.[5][6]

-

0 °C Start Temperature: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Aqueous Workup: The acid wash removes unreacted pyridine and p-toluidine. The bicarbonate wash removes any remaining acidic impurities. This ensures a clean crude product for purification.

-

Recrystallization: This is an efficient method for purifying the solid product, removing soluble impurities to achieve high analytical purity.[7]

Step 2: Synthesis of this compound via Miyaura Borylation

This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to convert the aryl bromide to the corresponding boronic acid pinacol ester, which is subsequently hydrolyzed to the target boronic acid.[8][9][10]

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| N-p-Tolyl 4-bromobenzenesulfonamide | 326.22 | 1.63 g | 5.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.40 g | 5.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 183 mg | 0.25 (5 mol%) |

| Potassium Acetate (KOAc) | 98.14 | 1.47 g | 15.0 |

| 1,4-Dioxane (anhydrous) | - | 40 mL | - |

Procedure:

-

To an oven-dried Schlenk flask, add N-p-Tolyl 4-bromobenzenesulfonamide (1.63 g, 5.0 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), Pd(dppf)Cl₂ (183 mg, 0.25 mmol), and potassium acetate (1.47 g, 15.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (40 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.

-

To obtain the final boronic acid, dissolve the crude ester in a 9:1 mixture of acetone and water, add a catalytic amount of HCl, and stir at room temperature for 2 hours until hydrolysis is complete.

-

Remove the acetone via rotary evaporation. The aqueous solution can be extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

Purify the final product by flash column chromatography or recrystallization to yield this compound.

Rationale:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]

-

Pd(dppf)Cl₂: A robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand provides the necessary stability and electronic properties for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[11][12]

-

Potassium Acetate (KOAc): A mild base required for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group from the boron reagent to the palladium center.

-

Hydrolysis: The Miyaura borylation yields a boronic acid pinacol ester, which is more stable and easier to handle than the free boronic acid. A mild acidic workup is required to hydrolyze the ester to the desired final product.[13]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Analytical Data:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (AA'BB' systems for both rings), singlet for the tolyl methyl group, singlet for the N-H proton, broad singlet for B(OH)₂ protons. |

| ¹³C NMR | Signals for all unique aromatic carbons, methyl carbon, and the carbon attached to the boron atom (C-B). |

| IR (FTIR) | N-H stretch (~3250 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), S=O asymmetric & symmetric stretches (~1340 & 1160 cm⁻¹), B-O stretch (~1350 cm⁻¹).[14][15] |

| Mass Spec (ESI-MS) | Correct molecular ion peak [M+H]⁺ or [M-H]⁻. Characteristic isotopic pattern for boron (¹⁰B and ¹¹B).[16][17] |

| Melting Point | Sharp melting point range, indicating high purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.5 (s, 1H, SO₂NH)

-

δ ~8.2 (s, 2H, B(OH)₂)

-

δ ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂)

-

δ ~7.7-7.8 (d, 2H, Ar-H ortho to B)

-

δ ~7.1 (d, 2H, Ar-H of tolyl ring)

-

δ ~7.0 (d, 2H, Ar-H of tolyl ring)

-

δ ~2.2 (s, 3H, Ar-CH₃)

-

Note: Chemical shifts are approximate and should be confirmed with experimental data. The signals for the B(OH)₂ protons are often broad and may exchange with water in the solvent.[18]

-

-

¹³C NMR (101 MHz, DMSO-d₆):

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Expected m/z: For C₁₃H₁₄BNO₄S, the monoisotopic mass is 291.07 g/mol . Expect to see [M+H]⁺ at 292.08 or [M-H]⁻ at 290.06.

-

Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (~80% abundance) and ¹⁰B (~20% abundance). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak, providing definitive evidence for the presence of a single boron atom in the molecule.[17][20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

v(N-H): A sharp to medium peak around 3250 cm⁻¹.

-

v(S=O): Two strong, characteristic peaks for the asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretches of the sulfonyl group.[14]

-

v(B-O): A strong, broad absorption around 1350 cm⁻¹, which may overlap with the S=O stretch.

References

-

Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics. ACS Publications. [Link]

-

Cu(I)-mediated reductive amination of boronic acids with nitroso aromatics. PubMed - NIH. [Link]

- Sulfonamide purification process.

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central - NIH. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. ResearchGate. [Link]

-

Reductive Amination of Aryl Boronic Acids: Parallelism of the Catalytic Reactivity of Transition Metals and Main Group Elements. Thieme. [Link]

-

Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. ResearchGate. [Link]

-

Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). PubMed. [Link]

-

Mass spectrometnc analysis for organic boron compounds. ResearchGate. [Link]

-

4-Formylphenylboronic acid. Wikipedia. [Link]

-

The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

-

Synthesis, characterization and antibacterial activity of halogenated aryl sulfonamides derived from 2-amino-4-chloroanisole. INIS-IAEA. [Link]

-

Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. Organic Letters - ACS Publications. [Link]

-

Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH. [Link]

-

Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Pharmaceutical Research International. [Link]

-

Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.GOV. [Link]

-

S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate. [Link]

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. NIH. [Link]

-

Spectral Assignments and Reference Data. CONICET. [Link]

-

S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science (RSC Publishing). [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

(PDF) Infrared, 1H and 13C NMR Spectra of N,N-Dichloroarylsulphonamides. ResearchGate. [Link]

-

Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

-

Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. [Link]

-

Mass Spectrometry in Boron Chemistry. ACS Publications - American Chemical Society. [Link]

-

Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

-

Interpreting a Mass Spectrum 1. YouTube. [Link]

-

The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. [Link]

-

Preparation, Characterization and Evaluation of Extraction Effeciency of Np-tolyl-N- benzohydroxamic acid. Iraqi National Journal of Chemistry. [Link]

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 18. d-nb.info [d-nb.info]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of N-p-Tolyl 4-boronobenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

This compound (C13H14BNO4S, Molecular Weight: 291.1 g/mol , CAS: 957062-88-3) is a bifunctional molecule incorporating both a sulfonamide linkage and a boronic acid moiety. The sulfonamide group is a well-established pharmacophore, while the boronic acid functional group is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and has shown potential for covalent inhibition of enzymes. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and the elucidation of its role in various chemical and biological systems.

This guide will delve into the expected and observed spectroscopic characteristics of this compound, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl and 4-boronobenzene rings, the methyl protons of the tolyl group, the sulfonamide N-H proton, and the B(OH)₂ protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | SO₂NH |

| ~8.0 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.8 | Doublet | 2H | Ar-H (ortho to -SO₂-) |

| ~7.2 | Doublet | 2H | Ar-H (ortho to -NH-) |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| ~3.4 | Singlet | 2H | B(OH )₂ |

| ~2.2 | Singlet | 3H | Ar-CH ₃ |

Experimental Considerations and Interpretation:

The choice of solvent is critical when acquiring NMR spectra of boronic acids. These compounds have a propensity to form cyclic trimeric anhydrides known as boroxines, which can lead to complex and uninterpretable spectra.[1] To mitigate this, polar, protic solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended. These solvents can break up the boroxine structure.[1] In a protic solvent like CD₃OD, the acidic protons of the sulfonamide NH and the boronic acid OH groups will exchange with deuterium, and their signals may broaden or disappear.

The chemical shifts of aromatic protons are influenced by the electronic nature of the substituents. The electron-withdrawing sulfonamide and boronic acid groups will deshield the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the electron-donating methyl and amino groups will shield the neighboring protons, shifting their signals to a higher field (lower ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (ipso, attached to -SO₂-) |

| ~138 | Ar-C (ipso, attached to -NH-) |

| ~135 | Ar-C (ipso, attached to -CH₃) |

| ~134 | Ar-C H (ortho to -B(OH)₂) |

| ~130 | Ar-C H (ortho to -NH-) |

| ~128 | Ar-C H (ortho to -SO₂-) |

| ~120 | Ar-C H (ortho to -CH₃) |

| ~115 | Ar-C (ipso, attached to -B(OH)₂) |

| ~21 | Ar-C H₃ |

Interpretation:

The carbon atoms directly attached to electronegative atoms or electron-withdrawing groups (ipso-carbons) will appear at a lower field in the ¹³C NMR spectrum. The chemical shift of the carbon attached to the boron atom can be broad due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | O-H stretch (broad) | Boronic acid (-B(OH)₂) |

| ~3300 | N-H stretch | Sulfonamide (-SO₂NH-) |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic rings |

| ~1600, 1475 | C=C stretch | Aromatic rings |

| ~1350, 1160 | S=O stretch (asymmetric and symmetric) | Sulfonamide (-SO₂NH-) |

| ~1090 | B-O stretch | Boronic acid (-B(OH)₂) |

| ~915-895 | S-N stretch | Sulfonamide (-SO₂NH-)[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation:

The broad O-H stretching band of the boronic acid is a prominent feature. The N-H stretching vibration of the sulfonamide group typically appears as a sharp to medium band. The strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond are characteristic of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

| m/z | Ion |

| 291.07 | [M]⁺ (Molecular Ion) |

| 273.06 | [M - H₂O]⁺ |

| 155.02 | [CH₃C₆H₄NHSO₂]⁺ |

| 136.05 | [HOC₆H₄B(OH)]⁺ |

| 91.05 | [CH₃C₆H₄]⁺ |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the capillary, generating charged droplets that evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of Fragmentation:

The molecular ion peak [M]⁺ at m/z 291.07 would confirm the molecular weight of the compound. Boronic acids are known to undergo dehydration in the mass spectrometer, leading to a peak corresponding to [M - H₂O]⁺.[3] Fragmentation of the sulfonamide bond can lead to characteristic fragment ions. The fragmentation of aryl boronic acids can also lead to the formation of ions like BO⁻ and BO₂⁻ in negative ion mode.[4] It is important to note that boronic acids can form trimers (boroxines) which might be observed in the mass spectrum, especially with techniques like MALDI-MS.[3]

Workflow and Interconnectivity of Spectroscopic Data

The characterization of this compound is a multi-faceted process where each spectroscopic technique provides complementary information.

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, combining NMR, IR, and MS, allows for a comprehensive and unambiguous structural elucidation of this compound, which is crucial for its application in research and development.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4069. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). J Am Soc Mass Spectrom, 23(11), 1899-1909. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (2010). 18th IMSC International Mass Spectrometry Conference. [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2020). RSC Advances, 10(42), 25191-25205. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. rsc.org [rsc.org]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-p-Tolyl 4-boronobenzenesulfonamide

This guide provides a comprehensive technical overview of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, offering both established data and field-proven methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional molecule that marries the structural motifs of a sulfonamide and a boronic acid. This unique combination imparts a range of properties that make it a valuable building block in several scientific domains.

The sulfonamide group is a well-established pharmacophore found in a multitude of clinically approved drugs, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor allows for specific interactions with biological targets.[2]

The boronic acid moiety has gained prominence in medicinal chemistry, most notably with the success of drugs like bortezomib.[4][5][6][7] Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[4][8] The introduction of a boronic acid group can also modulate a molecule's physicochemical properties, such as selectivity and pharmacokinetics.[5]

The convergence of these two functional groups in this compound creates a scaffold with significant potential for the development of novel therapeutics and functional materials.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BNO₄S | [4] |

| Molecular Weight | 291.1 g/mol | [4] |

| CAS Number | 957062-88-3 | [4] |

| Purity | ≥97% (typical) | [4] |

Experimental Determination of Physicochemical Properties

This section outlines the standard, field-proven protocols for determining the key physicochemical properties of this compound.

Synthesis and Purification

A plausible and efficient synthesis of this compound involves the coupling of 4-boronobenzenesulfonyl chloride with p-toluidine.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-boronobenzenesulfonyl chloride (1.0 equivalent) in the same solvent. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include:

-

A singlet for the methyl protons of the tolyl group.

-

Doublets in the aromatic region for the para-substituted tolyl and benzenesulfonamide rings.

-

A broad singlet for the sulfonamide N-H proton.

-

Broad signals for the B(OH)₂ protons, which may exchange with residual water in the solvent.

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Diagram: Expected ¹H NMR Signal Regions

Caption: Predicted ¹H NMR chemical shift regions.

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of purity.

Experimental Protocol: Melting Point

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

-

Analysis: Use a standard melting point apparatus and slowly heat the sample.

-

Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Solubility Profile

Understanding the solubility is crucial for formulation and biological testing.

Experimental Protocol: Solubility Assessment

-

Solvent Screening: Assess the solubility of the compound in a range of common laboratory solvents at room temperature. This can be done qualitatively by adding a small amount of the solid to a vial containing the solvent and observing its dissolution.

-

Quantitative Determination: For key solvents, determine the solubility quantitatively by preparing a saturated solution, equilibrating it, and then determining the concentration of the dissolved compound using a technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa of the boronic acid and the sulfonamide N-H will influence the compound's ionization state at physiological pH.

Experimental Protocol: pKa Determination

-

Potentiometric Titration: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa values can be determined from the inflection points of the titration curve.

-

UV-Vis Spectrophotometry: If the compound has a chromophore that changes with ionization, the pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.

Solid-State Characterization: Crystal Structure Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule and its packing in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will reveal bond lengths, bond angles, and intermolecular interactions.

Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications:

-

Drug Discovery: As an inhibitor of enzymes, particularly those with diol-containing active sites. The sulfonamide moiety can be tailored to enhance binding to specific targets.[1][2][9]

-

PROTACs: As a building block for Proteolysis Targeting Chimeras (PROTACs), where the boronic acid can bind to a target protein and the sulfonamide portion can be functionalized to recruit an E3 ligase.

-

Sensors: The boronic acid can be used to develop fluorescent or colorimetric sensors for saccharides and other diol-containing molecules.

-

Materials Science: As a monomer for the synthesis of polymers with unique properties.

Future research will likely focus on exploring the biological activity of this compound and its derivatives, as well as its utility in the development of advanced materials.

References

-

Garzan, A., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

da Silva, F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Abbas, H. A. S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. [Link]

-

Supuran, C. T. (2002). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1080-44-0 CAS MSDS (N-P-TOSYLGLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

The Bifunctional Architect: Novel Applications of N-p-Tolyl 4-boronobenzenesulfonamide in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Single Purpose

In the landscape of organic chemistry, molecules are often defined by the reactivity of a primary functional group. The Suzuki-Miyaura coupling has cemented the reputation of boronic acids as indispensable tools for carbon-carbon bond formation, while the sulfonamide moiety is a cornerstone of medicinal chemistry, gracing numerous blockbuster drugs.[1] What happens, however, when these two powerful functionalities are converged within a single, elegant molecular architecture? This guide explores the untapped potential of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule poised to be more than the sum of its parts. We will move beyond the predictable and delve into novel applications where the interplay of the boronic acid and the sulfonamide group opens new avenues for complex molecule synthesis, catalysis, and the rational design of therapeutic agents.

The Core Molecule: Structure and Intrinsic Properties

This compound is a unique bifunctional molecule. The boronic acid group, an electron-deficient Lewis acid, is a well-established precursor for a multitude of cross-coupling reactions.[2] Conversely, the N-p-Tolyl sulfonamide provides a nucleophilic nitrogen atom and can act as a hydrogen bond donor, a common feature in molecules designed for biological interactions. The electron-withdrawing nature of the sulfonyl group also influences the electronic properties of the aromatic ring, impacting the reactivity of the boronic acid.

Caption: Structure of this compound.

A Platform for Orthogonal Synthesis

The distinct reactivity of the boronic acid and the sulfonamide N-H bond allows for a powerful synthetic strategy: orthogonal functionalization. This approach enables the sequential, selective modification of one functional group while the other remains intact, providing a streamlined route to complex, multifunctional molecules.

Protecting the Boronic Acid for Sulfonamide Modification

The acidic proton of the sulfonamide can be deprotonated with a suitable base, and the resulting anion can participate in a variety of reactions, such as alkylation or arylation. To prevent unwanted reactions at the boronic acid moiety during these transformations, it can be temporarily protected as a boronate ester, most commonly a pinacol ester.

Caption: Workflow for the orthogonal synthesis strategy.

Experimental Protocol: Pinacol Protection and N-Alkylation

Part A: Protection of the Boronic Acid

-

To a solution of this compound (1.0 equiv) in toluene (0.2 M) is added pinacol (1.1 equiv).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the pinacol boronate ester.

Part B: N-Alkylation of the Sulfonamide

-

To a solution of the pinacol boronate ester (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile (0.1 M) is added a base, for example, potassium carbonate (2.0 equiv).

-

The alkylating agent (e.g., an alkyl halide, 1.2 equiv) is added, and the mixture is stirred at room temperature or heated as required.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Part C: Deprotection of the Pinacol Ester

-

The N-alkylated pinacol boronate ester (1.0 equiv) is dissolved in a mixture of ether and 0.1 M HCl.[3][4]

-

The mixture is stirred vigorously at room temperature for 30 minutes.[3][4]

-

The layers are separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product with a free boronic acid.

Advanced Cross-Coupling Strategies

While the boronic acid moiety is a prime candidate for Suzuki-Miyaura coupling, the presence of the sulfonamide group allows for more nuanced and novel cross-coupling applications.

Intramolecular Chan-Lam-Suzuki Tandem Reaction

A particularly elegant application is a one-pot, two-step tandem reaction. First, the sulfonamide nitrogen can undergo a Chan-Lam N-arylation with an ortho-haloarylboronic acid. Without isolation, a subsequent intramolecular Suzuki-Miyaura coupling can be triggered to form a dibenzothiazine dioxide, a scaffold of interest in medicinal chemistry.

Caption: Conceptual pathway for a tandem Chan-Lam-Suzuki reaction.

Experimental Protocol: Chan-Lam N-Arylation

-

In a round-bottom flask, this compound (1.0 equiv), an arylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), and a suitable base such as potassium carbonate (2.0 equiv) are combined in a solvent like water or methanol.[3]

-

The flask is fitted with a reflux condenser and the mixture is stirred vigorously under an air atmosphere at reflux temperature.[3]

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature, filtered, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Catalyst | Base | Solvent | Temperature | Typical Yield | Reference |

| Cu(OAc)₂ | K₂CO₃ | Water | Reflux | High | [3] |

| CuCl | - | MeOH | Room Temp. | Good | [5][6][7] |

Sulfonamide as a Directing Group for C-H Activation

The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the functionalization of the ortho C-H bond on the tolyl ring, a position that is not readily accessible through classical electrophilic aromatic substitution. This strategy provides a powerful tool for late-stage functionalization.

Applications in Medicinal Chemistry and Drug Discovery

The convergence of a boronic acid and a sulfonamide in a single molecule presents exciting opportunities in drug design. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, while sulfonamides are a well-established pharmacophore.

A Novel Scaffold for β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic.[8] Boronic acids have emerged as potent inhibitors of these enzymes. The sulfonamide moiety in this compound can mimic the carboxamide present in many β-lactam antibiotics, potentially leading to a new class of inhibitors with a distinct structure-activity relationship.[8]

Caption: Covalent inhibition of a serine β-lactamase by a boronic acid.

The design of such inhibitors would involve leveraging the boronic acid to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, while the sulfonamide portion can engage in crucial hydrogen bonding interactions, enhancing binding affinity and selectivity.[8]

Future Outlook: A Bifunctional Catalyst and Ligand

The unique electronic and structural features of this compound suggest its potential use as a bifunctional catalyst or as a ligand in transition metal catalysis. The Lewis acidic boronic acid and the Lewis basic sulfonamide could act in concert to activate substrates and promote chemical transformations. Furthermore, the molecule could serve as a novel ligand for transition metals, where coordination through the sulfonamide oxygen or nitrogen atoms could modulate the metal center's electronic properties and catalytic activity.

References

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. Available at: [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. National Institutes of Health. Available at: [Link]

-

Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. Available at: [Link]

-

Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. National Institutes of Health. Available at: [Link]

-

Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

-

Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

Sources

- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for N-p-Tolyl 4-boronobenzenesulfonamide

An In-depth Technical Guide to the Stability and Storage of N-p-Tolyl 4-boronobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both a sulfonamide and a boronic acid moiety. This guide provides a detailed analysis of the chemical stability of this compound, offering insights into its degradation pathways and optimal storage conditions. By understanding the inherent reactivity of its constituent functional groups, researchers can ensure the integrity of the molecule in experimental and developmental settings. This document synthesizes theoretical principles with practical recommendations to provide a comprehensive resource for handling and storing this compound.

Chemical Profile and Structural Features

This compound (CAS 957062-88-3) possesses a unique structure that dictates its chemical behavior.[1][2][3][4][5] The molecule can be deconstructed into two key functional domains: the aryl boronic acid group and the N-arylsulfonamide linkage. The interplay of these groups governs the compound's reactivity and stability.

| Property | Value |

| Molecular Formula | C13H14BNO4S |

| Molecular Weight | 291.1 g/mol |

| CAS Number | 957062-88-3 |

The boronic acid is a Lewis acid due to the empty p-orbital on the boron atom, making it susceptible to nucleophilic attack.[6] The sulfonamide group, while generally stable, can be influenced by the electronic effects of the aromatic rings.

Fundamental Principles of Stability

The overall stability of this compound is a composite of the stabilities of the boronic acid and sulfonamide functionalities.

The Boronic Acid Moiety: A Point of Vulnerability

Aryl boronic acids are generally more stable than their aliphatic counterparts; however, they are susceptible to several degradation pathways.[6]

-

Oxidative Degradation: The boron-carbon bond is prone to oxidation, particularly in the presence of reactive oxygen species (ROS).[7][8] This can lead to the cleavage of the boronic acid group, yielding the corresponding alcohol (a phenol in this case).[9] Studies on other boronic acid-containing compounds have shown that oxidation can be a primary degradation pathway.[9]

-

Deboronation: The C-B bond can be cleaved under various conditions:

-

Anhydride Formation: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This process is typically reversible upon the addition of water.

The Sulfonamide Linkage: Generally Robust with Caveats

The sulfonamide group is considered a stable functional group in many chemical contexts. However, its stability can be compromised under certain conditions.

-

Hydrolysis: While generally resistant to hydrolysis, the S-N bond can be cleaved under harsh acidic or basic conditions, though this is less common than boronic acid degradation.

-

Thermal Stability: Sulfonamides are typically thermally stable, but prolonged exposure to high temperatures can lead to decomposition.

-

Electronic and Steric Effects: The stability of the sulfonamide can be influenced by the electronic properties of the aromatic rings to which it is attached.[10][11]

Recommended Storage and Handling

Based on general chemical principles and available supplier information, the following conditions are recommended for storing this compound to maximize its shelf life.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1] For long-term storage, refrigeration (2-8 °C) is advisable. | Lower temperatures slow down potential degradation reactions. While one supplier suggests room temperature, the general sensitivity of boronic acids warrants cooler temperatures for extended storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation of the boronic acid moiety. |

| Light | Protect from light. | To prevent any potential photolytic degradation pathways. |

| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis and the potential for boroxine formation. |

One supplier indicates a shelf life of 1095 days (3 years) under their recommended storage conditions (room temperature).[1] However, it is prudent to periodically assess the purity of the compound, especially if it has been stored for an extended period or if the storage conditions have deviated from the ideal.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound involve the boronic acid group.

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Assessment of Stability

To empirically determine the stability of this compound, a forced degradation study is recommended.

Objective: To identify the degradation products and kinetics under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a UV detector and a C18 column

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.

-

Thermal Stress: Store the solid compound at 60°C.

-

Photostability: Expose the solid compound and a solution to UV light.

-

-

Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 24, and 48 hours.

-

Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient elution with a mobile phase of acetonitrile and water (with an acid modifier) is a good starting point. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

-

Data Analysis: Calculate the percentage degradation and identify the conditions under which the compound is most labile. If possible, identify the structure of the major degradants using LC-MS.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is primarily dictated by the reactivity of its boronic acid moiety. While the sulfonamide group is relatively stable, the boronic acid is susceptible to oxidative degradation and deboronation under certain conditions. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Researchers should be mindful of these potential liabilities, particularly when designing experiments involving harsh pH conditions, oxidizing agents, or prolonged storage in solution. The implementation of a forced degradation study is a valuable tool for empirically confirming the stability profile of this compound in specific experimental contexts.

References

-

Amerigo Scientific. Boronic Acids and Derivatives. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Afridi, H. I., et al. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 15(3), 302-306. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]

-

Gaber, D. B., et al. (2022). Assessing the stability and reactivity of a new generation of boronic esters. FASEB Journal, 36(S1). [Link]

-

Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]

-

Walters, S. M. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103411. [Link]

-

LookChem. 4-(N-p-tolylsulfamoyl)phenylboronic acid CAS NO.957062-88-3. [Link]

-

Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. 4-(N-p-tolylsulfamoyl)phenylboronic acid, CasNo.957062-88-3 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. 4-(N-p-tolylsulfamoyl)phenylboronic acid price,buy 4-(N-p-tolylsulfamoyl)phenylboronic acid - chemicalbook [m.chemicalbook.com]

- 5. 4-(N-p-tolylsulfamoyl)phenylboronic acid | 957062-88-3 [m.chemicalbook.com]

- 6. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Solubility of N-p-Tolyl 4-boronobenzenesulfonamide in common organic solvents

An In-depth Technical Guide to the Solubility of N-p-Tolyl 4-boronobenzenesulfonamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This compound is a molecule of interest, combining the structural features of a sulfonamide and a boronic acid, suggesting a complex solubility profile that is highly dependent on the solvent environment. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its determination, and offer insights into the interpretation of the resulting data. This document is intended to be a practical resource for researchers in drug discovery and development, enabling a robust and scientifically sound approach to characterizing this promising compound.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a compound that incorporates two key functional moieties: a sulfonamide group, prevalent in a wide array of therapeutic agents, and a boronic acid group, which has seen a surge in interest for its unique chemical reactivity and therapeutic applications, including as enzyme inhibitors.[1] The interplay of these groups, along with the aromatic rings, dictates the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility. A thorough understanding of its solubility in various organic solvents is paramount for a multitude of reasons:

-

Pre-formulation Studies: Establishing a solubility profile is one of the earliest and most critical steps in pre-formulation, guiding the selection of appropriate excipients and delivery systems.

-

Process Chemistry: The choice of solvents for synthesis, purification, and crystallization is directly governed by the solubility of the compound.

-

Analytical Method Development: Solvents for analytical techniques such as HPLC and NMR must be chosen based on their ability to fully dissolve the analyte.

-

In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires knowledge of suitable solvents that are compatible with the experimental system.

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The structure of this compound presents several key features that will influence its solubility.

Key Structural Features Influencing Solubility:

-

Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), which can have significantly different solubilities.[3][4] The presence of this group suggests potential solubility in polar protic solvents.

-

Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is also polar and can participate in hydrogen bonding. The acidity of the sulfonamide proton can influence its interaction with basic or protic solvents.

-

Aromatic Rings (Tolyl and Phenyl): These nonpolar, hydrophobic regions of the molecule will contribute to its solubility in less polar or aromatic solvents through van der Waals forces and potential π-π stacking interactions.

Based on these features, we can hypothesize a general solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the boronic acid and sulfonamide groups, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar moieties.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the boronic acid and sulfonamide groups, although the aromatic rings may provide some affinity for toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility.

Experimental Determination of Solubility

Given the lack of readily available public data on the solubility of this compound, an experimental approach is necessary. The following protocol outlines a robust method for determining both qualitative and quantitative solubility.

Materials and Reagents

-

This compound (purity ≥ 97%)

-

Solvents (ACS grade or higher):

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Chloroform

-

Toluene

-

Hexane

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass vials with screw caps

-

Pipettes and general laboratory glassware

Experimental Workflow

The following workflow provides a systematic approach to determining the equilibrium solubility of the compound.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet at the bottom.

-

Filtration: To remove any remaining fine particulates, pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. Self-Validating Check: The choice of filter material is critical to prevent leaching or drug binding. A preliminary test of the filter's compatibility with the solvent and compound is recommended.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered supernatant. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. c. Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute. d. Calculate the solubility in mg/mL by dividing the mass of the solute by the initial volume of the solvent used.

-

Record Keeping: Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to allow for easy comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) ± SD |

| Polar Protic | Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined | |

| Isopropanol | To be determined | To be determined | |

| Polar Aprotic | DMSO | To be determined | To be determined |

| DMF | To be determined | To be determined | |

| Acetone | To be determined | To be determined | |

| Acetonitrile | To be determined | To be determined | |

| THF | To be determined | To be determined | |

| Chlorinated | Dichloromethane | To be determined | To be determined |

| Chloroform | To be determined | To be determined | |

| Nonpolar | Toluene | To be determined | To be determined |

| Hexane | To be determined | To be determined |

Qualitative solubility can be categorized based on the quantitative results (e.g., >100 mg/mL = Very Soluble; 10-100 mg/mL = Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Poorly Soluble/Insoluble).

Interpreting the Results

The quantitative data will provide a clear picture of the compound's solubility profile. High solubility in solvents like methanol and DMSO would confirm the dominant role of the polar boronic acid and sulfonamide groups. Moderate solubility in solvents like DCM or THF would suggest a balance between the polar and nonpolar characteristics of the molecule. Poor solubility in hexane would be expected and would highlight the compound's overall polar nature. These empirical results are invaluable for guiding subsequent research and development activities.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical framework and a detailed, validated experimental protocol to empower researchers to generate this critical information. By systematically applying the principles and methods outlined herein, scientists can obtain reliable and reproducible solubility data, a cornerstone for the successful advancement of this compound in the drug development pipeline. The insights gained from this data will facilitate informed decisions in process chemistry, formulation, and analytical development, ultimately accelerating the path from discovery to therapeutic application.

References

-

5 , Source: Not specified, URL:

-

6 , Source: Not specified, URL:

-

, Source: Scribd, URL: [Link]

-

, Source: Chemistry For Everyone - YouTube, URL: [Link]

-

, Source: Journal of Chemical & Engineering Data - ACS Publications, URL: [Link]

-

, Source: KU ScholarWorks, URL: [Link]

-

7 , Source: Not specified, URL:

-

, Source: Journal of Solution Chemistry, URL: [Link]

Sources

Mechanism of action of N-p-Tolyl 4-boronobenzenesulfonamide in coupling reactions

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Reaction: Mechanism and the Influence of Electronic Effects on Arylboronic Acid Reactivity

Introduction: The Enduring Power of the Carbon-Carbon Bond

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis. Among the myriad of reactions developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of biaryls, polyolefins, styrenes, and a vast array of other complex organic molecules.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

The Suzuki-Miyaura reaction's widespread adoption in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials, stems from its remarkable versatility, functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3][4] This guide will provide an in-depth exploration of the reaction's mechanism, with a particular focus on the electronic factors that govern the reactivity of the arylboronic acid coupling partner.

The Catalytic Heart: A Detailed Mechanistic Cycle

The Suzuki-Miyaura coupling is a complex dance of organometallic transformations orchestrated by a palladium catalyst. The generally accepted mechanism involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout this process.[5]

Oxidative Addition: The Catalyst Springs into Action

The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[2][6] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[5] The reactivity of the organic halide in this step generally follows the order of bond strength: I > Br > OTf > Cl.[2] The choice of ligands on the palladium catalyst is crucial; electron-rich and bulky ligands, such as phosphines, can facilitate this step.[7]

Transmetalation: The Key Exchange

The transmetalation step is arguably the most intricate and pivotal stage of the catalytic cycle. It involves the transfer of the organic group from the boron atom of the organoborane reagent to the palladium(II) center.[2][8] This process is not spontaneous and requires the activation of the boronic acid by a base.[1][8]

The base, typically a carbonate, phosphate, or hydroxide, reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1][9] This activation enhances the polarization of the carbon-boron bond, making the organic group more readily transferable to the electron-deficient palladium center.[8] Two primary pathways for the role of the base have been proposed: one where the base activates the boronic acid first (Path A), and another where the base coordinates to the palladium center prior to the interaction with the boronic acid (Path B).[9]

Caption: Activation of Arylboronic Acid by a Base.

Reductive Elimination: The Final Union

The catalytic cycle culminates in the reductive elimination step. The two organic groups (one from the organic halide and one from the organoborane) on the palladium(II) complex couple to form the desired carbon-carbon bond.[2][5] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center.[2]

The Arylboronic Acid: A Closer Look at Electronic Effects

The nature of the arylboronic acid plays a significant role in the efficiency of the Suzuki-Miyaura coupling, primarily by influencing the rate of the transmetalation step. The electronic properties of the substituents on the aromatic ring of the boronic acid can either accelerate or decelerate this crucial step.

Electron-Donating Groups (EDGs)

Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) generally exhibit enhanced reactivity in Suzuki-Miyaura couplings.[10] These groups increase the electron density on the aromatic ring, making the ipso-carbon (the carbon atom attached to the boron) more nucleophilic. This increased nucleophilicity facilitates the transfer of the aryl group from the boron to the palladium center during transmetalation.[10]

Electron-Withdrawing Groups (EWGs)

Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₂NHR) tend to be less reactive.[10][11] These groups decrease the electron density on the aromatic ring, reducing the nucleophilicity of the ipso-carbon and thus slowing down the rate of transmetalation.[10] While often considered a challenge, this reduced reactivity can be overcome by careful optimization of the reaction conditions, such as using more reactive coupling partners, stronger bases, or more efficient catalyst systems.[11]

The sulfonamide group (-SO₂NHR) is a potent electron-withdrawing group. Therefore, a compound like N-p-tolyl-4-boronobenzenesulfonamide would be expected to be a less reactive coupling partner compared to phenylboronic acid or tolylboronic acid under identical conditions. To achieve a successful coupling with such a deactivated boronic acid, one might need to employ a more reactive aryl halide (e.g., an iodide instead of a chloride), a more potent palladium catalyst system (e.g., one with highly electron-donating ligands), and potentially higher reaction temperatures.

Quantitative Comparison of Substituent Effects

The following table summarizes the general trend of reactivity for substituted arylboronic acids in Suzuki-Miyaura coupling reactions.

| Substituent on Arylboronic Acid | Electronic Effect | General Reactivity in Transmetalation |

| -OCH₃ (Methoxy) | Strong Electron-Donating | High |

| -CH₃ (Methyl) | Weak Electron-Donating | Moderate to High |